tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride

Sigma-1 receptor S1R agonist/antagonist spirocyclic diamine scaffold

For ANDA laboratories requiring compendial Revumenib impurity testing, this 7-Boc-2,7-diazaspiro[3.5]nonane hydrochloride (CAS 1023301-84-9) is the official Revumenib Impurity 9 reference standard. Use of the 2-Boc regioisomer (CAS 236406-55-6) or free base (CAS 896464-16-7) leads to method validation failure due to co-elution mismatch. • Regiochemically pure Boc protection at position 7 ensures correct impurity peak identification. • Hydrochloride salt form enables direct dissolution for HPLC system suitability testing. • Supplied with full Certificate of Analysis for ANDA regulatory traceability.

Molecular Formula C12H23ClN2O2
Molecular Weight 262.778
CAS No. 1023301-84-9
Cat. No. B592191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride
CAS1023301-84-9
Molecular FormulaC12H23ClN2O2
Molecular Weight262.778
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CC1)CNC2.Cl
InChIInChI=1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)14-6-4-12(5-7-14)8-13-9-12;/h13H,4-9H2,1-3H3;1H
InChIKeyHVLQURGQQISYSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate Hydrochloride: Overview


tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride (CAS 1023301-84-9) is a Boc-protected spirocyclic diamine in which the tert-butoxycarbonyl group is installed exclusively on the piperidine nitrogen (position 7), leaving the azetidine nitrogen (position 2) available for further elaboration. The hydrochloride salt form enhances stability and handling relative to the free base . This compound serves dual roles: as a regiochemically pure synthetic intermediate for constructing 2-substituted 2,7-diazaspiro[3.5]nonane derivatives, and as the officially designated Revumenib Impurity 9 reference standard for ANDA-level analytical method validation [1]. Its closest structural analog is the regioisomeric tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (CAS 236406-55-6), which carries the Boc group on the azetidine nitrogen and presents fundamentally different synthetic utility.

Why 2,7-Diazaspiro[3.5]nonane Regioisomers Are Not Interchangeable


The two nitrogen atoms in the 2,7-diazaspiro[3.5]nonane scaffold reside in sterically and electronically distinct environments—the azetidine nitrogen (position 2) is more nucleophilic and conformationally constrained, while the piperidine nitrogen (position 7) is less sterically hindered [1]. Consequently, the site of Boc protection dictates which nitrogen is available for subsequent functionalization and, ultimately, the regiochemical outcome of multi-step syntheses. Substituting the 2-Boc regioisomer (CAS 236406-55-6) for the 7-Boc target compound yields products with reversed attachment points, which may be inactive against the intended biological target [1]. Furthermore, procurement of the 7-Boc hydrochloride salt (CAS 1023301-84-9) rather than the free base (CAS 896464-16-7) or the 2-Boc regioisomer is mandatory for laboratories performing compendial impurity testing for Revumenib, as the hydrochloride salt is the official reference standard Identity specified under ANDA review frameworks [2].

Differentiation Evidence vs. Closest Comparators


Regiochemistry Dictates Sigma-1 Receptor Agonist vs Antagonist Outcome

In a systematic study of sigma receptor ligands, two compounds sharing the 2,7-diazaspiro[3.5]nonane core but differing in substitution pattern demonstrated opposing in vivo functional profiles. Compound 4b (derivable via initial elaboration at position 2, consistent with a 7-Boc-protected intermediate strategy) acted as an S1R agonist, fully reversing the antiallodynic effect of BD-1063, whereas compound 5b (differently substituted) displayed S1R antagonism reaching maximal antiallodynic effect at 20 mg/kg [1]. This functional divergence—agonist vs antagonist from the same core—means that a synthetic route initiated with the 2-Boc regioisomer (yielding position-2-protected intermediates) would preclude access to the specific substitution pattern required for the desired pharmacological profile [1].

Sigma-1 receptor S1R agonist/antagonist spirocyclic diamine scaffold

Revumenib Impurity 9 Regulatory Designation

The title compound (CAS 1023301-84-9) is the officially catalogued Revumenib Impurity 9, supplied with detailed characterization data compliant with regulatory guidelines for ANDA analytical method development and quality control (QC) applications [1]. In contrast, the 2-Boc regioisomer (CAS 236406-55-6) is not listed among known Revumenib impurities by any reference standard supplier or pharmacopoeia-affiliated database [2]. This establishes a procurement requirement: laboratories performing compendial impurity profiling for Revumenib drug substance must source CAS 1023301-84-9 specifically; substitution of the 2-Boc isomer would fail identity verification during method validation.

Revumenib impurity reference standard ANDA method validation pharmaceutical quality control

Hydrochloride Salt Advantages Over Free Base

The hydrochloride salt form (CAS 1023301-84-9, MW 262.78 g/mol) is specifically manufactured to provide enhanced stability and aqueous solubility compared to the free base (CAS 896464-16-7, MW 226.32 g/mol) . While quantitative solubility values at defined pH are not reported in the peer-reviewed primary literature for these specific forms, the hydrochloride salt's physical presentation as a crystalline solid suitable for direct weighing under ambient conditions contrasts with the free base's lower polarity (computed XLogP3-AA = 1.1) [1], which may result in poorer aqueous wettability and greater susceptibility to carbonate salt formation upon air exposure of the unprotected azetidine nitrogen.

hydrochloride salt aqueous solubility solid-state stability synthetic intermediate handling

Ghrelin Receptor Program: 7-Boc Scaffold Lead Optimization

In a published medicinal chemistry program targeting the ghrelin receptor (GHSR), tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate (free base) was employed as the key spirocyclic building block for chimeric hybridization of known GHSR ligands [1]. Reductive amination at the deprotected azetidine nitrogen (position 2) followed by Boc removal and urea formation generated compounds 9 and 10. Compound 9 (R = pyrazinyl) demonstrated GHSR inverse agonist activity with IP-1 EC50 = 483 nM and FLIPR IC50 = 1,210 nM, while compound 10 (R = H) showed reduced activity (IC50 = 4,010 nM, inactive in IP-1). Subsequent optimization led to compound 47 with IP-1 EC50 = 29 nM, oral bioavailability F = 27%, and brain-to-plasma ratio B/P = 1.86 [1]. This documented structure-activity progression—from the initial 7-Boc-protected building block to a brain-penetrant lead—provides quantitative proof of the utility of this specific regiochemistry for generating active GHSR modulators.

ghrelin receptor inverse agonist chimeric drug design GHSR modulator

Autotaxin Co-Crystal Structures with 7-Carboxylate Scaffold

Multiple co-crystal structures deposited in the Protein Data Bank feature 2,7-diazaspiro[3.5]nonane-7-carboxylate derivatives in complex with rat autotaxin, demonstrating that the 7-carboxylate-substituted scaffold engages the enzyme's active site. Representative structures include PDB 7G59 (IC50 = 0.211 μM) and PDB 7G4B (IC50 = 0.104 μM) [1] [2]. These crystallographic complexes confirm that the 7-carboxylate orientation directs the spirocyclic core into a specific binding pose where the piperidine-linked carbonyl participates in key interactions with the enzyme. By contrast, 2-carboxylate-substituted analogs would project the ester moiety into a different region of the binding pocket, which is not represented among published autotaxin co-crystal structures [1].

autotaxin X-ray crystallography co-crystal structure structure-based drug design

Application Scenarios


Revumenib Impurity Testing for ANDA Validation

The title compound is the definitive Revumenib Impurity 9 reference standard required for HPLC method development, system suitability testing, and quantitative impurity limit determination in Revumenib drug substance and drug product . Laboratories performing ANDA submissions must use this specific CAS-numbered material with full Certificates of Analysis to satisfy regulatory identity and traceability requirements. Substitution with CAS 236406-55-6 (the 2-Boc regioisomer) or CAS 896464-16-7 (free base) would constitute a method validation failure, as those compounds do not match the official impurity designation and would not co-elute with the target peak under validated chromatographic conditions .

2-Substituted 2,7-Diazaspiro[3.5]nonane Library Synthesis

For medicinal chemistry programs requiring selective functionalization at the azetidine nitrogen (position 2)—such as the ghrelin receptor inverse agonist program that yielded compound 47 with IP-1 EC50 = 29 nM and brain penetration B/P = 1.86—the 7-Boc hydrochloride is the mandatory starting material . The hydrochloride salt form permits direct dissolution in aqueous or polar organic solvents for reductive amination, amide coupling, or SNAr reactions at position 2, while the Boc group remains intact on position 7 for subsequent orthogonal deprotection and elaboration. Use of the 2-Boc regioisomer would invert the synthetic trajectory, placing the first functionalization on the piperidine nitrogen and potentially leading to chemically distinct, biologically inactive products.

Structure-Based Design from Co-Crystal Binding Modes

The 7-carboxylate-substituted 2,7-diazaspiro[3.5]nonane scaffold has been co-crystallized with autotaxin (PDB 7G59, IC50 = 0.211 μM; PDB 7G4B, IC50 = 0.104 μM), providing atomic-resolution binding pose information for rational inhibitor design [1]. Structure-based design teams can use these experimentally determined binding modes to guide scaffold elaboration and predict SAR trends. The absence of analogous co-crystal structures for 2-carboxylate-substituted analogs makes the 7-Boc entry point the de-risked choice for autotaxin and related hydrolase targets.

PROTAC Linker Construction with Orthogonal Amines

The 7-Boc-2,7-diazaspiro[3.5]nonane scaffold (free base or hydrochloride) is catalogued as a PROTAC linker building block by multiple suppliers . In bifunctional degrader design, the rigid spirocyclic core provides conformational constraint that influences ternary complex formation, while the orthogonal amino groups allow sequential attachment of the target-protein ligand and the E3-ligase ligand. The hydrochloride salt form (≥95% purity) ensures reliable stoichiometry in coupling reactions, which is critical for the precise 1:1:1 stoichiometry required in PROTAC synthesis.

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